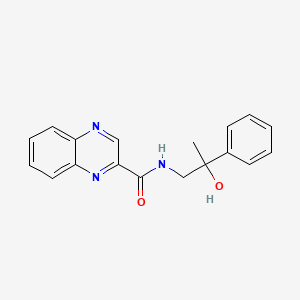

N-(2-hydroxy-2-phenylpropyl)quinoxaline-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(2-hydroxy-2-phenylpropyl)quinoxaline-2-carboxamide” is a chemical compound that is of great interest to the scientific community due to its potential implications in various fields of research and industry. It is a nitrogen-containing heterocyclic compound .

Synthesis Analysis

Quinoxaline derivatives can be synthesized by adopting green chemistry principles . As part of long-term research on pyrazine derived compounds, a series of their ortho fused derivatives, N-phenyl- and N-benzyl quinoxaline-2-carboxamides, have been prepared .Molecular Structure Analysis

Quinoxaline is an attractive core in medicinal chemistry. Structure-wise, quinoxaline is an isostere of quinoline (N for C) and naphthalene (2N for 2C), while it is a bioisostere of quinazoline, indole, benzimidazole, benzothiophene, and benzothiazole .Chemical Reactions Analysis

Quinoxaline derivatives show diverse pharmacological activities. Syntheses of quinoxaline derivatives via many different methods of synthetic strategies have been presented .Aplicaciones Científicas De Investigación

Radioligand Development for PET Imaging

Quinoxaline derivatives, such as N-[11C]methylated quinoline-2-carboxamides, have been developed as potential radioligands for the noninvasive assessment of peripheral benzodiazepine type receptors (PBR) in vivo with positron emission tomography (PET). This research demonstrated that these derivatives, synthesized with carbon-11, exhibit high specific binding to PBR in various organs, suggesting their promise for PBR imaging in vivo (Matarrese et al., 2001).

CFTR Potentiation for Cystic Fibrosis

Discovery of quinolinone-3-carboxamide derivatives, specifically VX-770 (ivacaftor), utilized high-throughput screening to identify potent and orally bioavailable CFTR potentiators. Ivacaftor is an investigational drug approved by the FDA for treating cystic fibrosis patients with specific genetic mutations, demonstrating the potential of quinoxaline derivatives in genetic disorder treatment (Hadida et al., 2014).

Synthesis and Purification for Mutagenicity Studies

Quinoxaline derivatives have also been synthesized and purified for studying their mutagenic properties. For example, the synthesis and purification of N-hydroxyamino-3-methylimidazolo[4,5-f]quinoline, a reactive metabolite of 2-amino-3-methylimidazolo[4,5-f]quinoline (IQ), was achieved to study its mutagenic potential (Snyderwine et al., 1987).

Analgesic and Anti-inflammatory Applications

N-Hydroxymethyl derivative of 2-phenyl-4-quinoline carboxamide has been explored for its analgesic and anti-inflammatory activities, demonstrating the therapeutic potential of quinoxaline derivatives in pain and inflammation management (Mishra et al., 1988).

Antitumor and Immunomodulatory Effects

Quinoxaline derivatives, such as linomide, have shown reproducible antitumor effects against various prostatic cancers in vivo. This suggests the potential of these compounds in cancer therapy, particularly due to their immunomodulatory and antitumor effects (Ichikawa et al., 1992).

Serotonin Type-3 Receptor Antagonism

The synthesis and pharmacological evaluation of quinoxalin-2-carboxamides as serotonin type-3 (5-HT3) receptor antagonists highlight the role of quinoxaline derivatives in managing conditions like depression, showcasing the broad therapeutic applications of these compounds (Mahesh et al., 2011).

Mecanismo De Acción

Target of Action

N-(2-hydroxy-2-phenylpropyl)quinoxaline-2-carboxamide is a quinoxaline derivative. Quinoxaline compounds are known to bind to various targets, making them a privileged structure in medicinal chemistry . .

Mode of Action

Quinoxaline derivatives are known for their diverse biological activities, suggesting that they interact with their targets in a way that modulates biological processes .

Biochemical Pathways

Quinoxaline derivatives are known to exhibit a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

This compound has been identified as a potential antineoplastic agent with selective cytotoxicity against hepatic (HepG2), ovarian (SK-OV-3), and prostate (PC-3) cancer cell lines . This suggests that the compound’s action results in the death of these cancer cells.

Direcciones Futuras

Propiedades

IUPAC Name |

N-(2-hydroxy-2-phenylpropyl)quinoxaline-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O2/c1-18(23,13-7-3-2-4-8-13)12-20-17(22)16-11-19-14-9-5-6-10-15(14)21-16/h2-11,23H,12H2,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYISYPRMJVRGHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C1=NC2=CC=CC=C2N=C1)(C3=CC=CC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

methanone](/img/structure/B2898249.png)

![3-(4-Bromophenyl)-2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2898251.png)

![3-Bromo-4-[1-(3-methoxyphenyl)sulfonylpyrrolidin-3-yl]oxypyridine](/img/structure/B2898252.png)

![3-chloro-N-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]benzo[g][1]benzothiole-2-carboxamide](/img/structure/B2898254.png)

![5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2(1H)-pyridinone](/img/structure/B2898257.png)